molecular formula C6H7N3O2 B1450070 7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1454587-62-2

7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B1450070
CAS No.: 1454587-62-2
M. Wt: 153.14 g/mol
InChI Key: ZVVXYYDTVFOPLQ-UHFFFAOYSA-N
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Description

“7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one” is a chemical compound with the CAS Number: 1454587-62-2 . Its molecular weight is 153.14 and its IUPAC name is 7-hydroxy-6,7-dihydropyrazolo [1,5-a]pyrazin-4 (5H)-one . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N3O2/c10-5-3-7-6 (11)4-1-2-8-9 (4)5/h1-2,5,10H,3H2, (H,7,11) . The dipole moment changes (Δμ) in similar compounds were calculated to be 10.3, 12.8 and 19.0 D .


Physical and Chemical Properties Analysis

This compound has a melting point of 225-227 degrees Celsius . The dipole moment changes (Δμ) in similar compounds were calculated to be 10.3, 12.8 and 19.0 D .

Scientific Research Applications

Synthesis and Structural Analysis

Facile Synthesis Protocols The compound 7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one and its derivatives have been synthesized using novel and simplified protocols. For instance, Zaremba et al. (2013) detailed a one-pot synthesis starting from pyrazole-3-carboxylic acids, highlighting its role as a versatile intermediate in heterocyclic compound synthesis (Zaremba et al., 2013).

Structural Elucidation and Novel Heterocyclic Systems Holzer et al. (2003) explored the synthesis of novel heterocyclic systems involving derivatives of the compound, underlining its significance in creating new molecular structures with potential applications in various fields, including medicinal chemistry (Holzer et al., 2003). The structural features of these derivatives were confirmed through methods like single-crystal X-ray analysis, showcasing the compound’s adaptability in forming complex molecular architectures (Holzer et al., 2003).

Reactivity and Chemical Transformations

Reactivity and Derivative Formation The compound and its derivatives have been used as precursors in various chemical reactions, leading to the formation of novel compounds with diverse structural frameworks. Gharbi et al. (2005) conducted reactivity studies, demonstrating the compound’s potential in synthesizing novel structures through reactions like hydrazinolysis, further contributing to the chemical diversity in heterocyclic chemistry (Gharbi et al., 2005).

Cycloaddition Reactions and Biological Activities Zaki et al. (2016) emphasized the compound’s involvement in 1,3-dipolar cycloaddition reactions, a crucial pathway for synthesizing compounds with significant biological activities. This showcases the potential of derivatives of this compound in pharmacology and biochemistry (Zaki et al., 2016).

Medicinal Chemistry and Drug Discovery

Inhibition of Cancer Cell Growth The derivatives of the compound have been evaluated for their inhibitory effects against cancer cell lines, indicating its relevance in the field of medicinal chemistry and drug discovery. Zheng et al. (2011) synthesized a series of derivatives and assessed their inhibitory effects on A549 and H322 lung cancer cells, highlighting the compound’s potential as a scaffold for anticancer agents (Zheng et al., 2011).

Structure-Activity Relationships Further studies by Zhang et al. (2008) on the structure-activity relationships of these derivatives provided insights into the molecular features contributing to their anticancer activity, guiding future modifications to enhance their therapeutic potential (Zhang et al., 2008).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

7-hydroxy-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-5-3-7-6(11)4-1-2-8-9(4)5/h1-2,5,10H,3H2,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVXYYDTVFOPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC=N2)C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Reactant of Route 2
7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Reactant of Route 3
7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Reactant of Route 4
7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Reactant of Route 5
7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Reactant of Route 6
7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

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